molecular formula C14H20N2O3 B2711938 Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate CAS No. 2122317-43-3

Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate

Cat. No.: B2711938
CAS No.: 2122317-43-3
M. Wt: 264.325
InChI Key: OOWANAJPXBNXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate: is an organic compound with a complex structure that includes a phenyl group, a carbamoylamino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkoxy groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic effects.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in probing protein functions and interactions.

Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the carbamoylamino group can enhance the bioavailability and stability of the molecule, making it a promising lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

    Methyl 3-phenylpropanoate: Lacks the carbamoylamino group, making it less reactive in certain biological contexts.

    Methyl 3-amino-3-phenylpropanoate: Contains an amino group instead of the carbamoylamino group, leading to different reactivity and applications.

    Methyl 3-phenyl-2-(phenylformamido)propanoate: Similar structure but with a phenylformamido group, which alters its chemical and biological properties.

Uniqueness: Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is unique due to the presence of the carbamoylamino group, which enhances its reactivity and potential applications in various fields. This group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and biochemical research.

Properties

IUPAC Name

methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWANAJPXBNXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.